3-Chloro-2,6-difluorophenol

Medicinal Chemistry Synthetic Chemistry Physicochemical Property

3-Chloro-2,6-difluorophenol (CAS 261762-51-0) is a tri-halogenated phenol characterized by the presence of chlorine at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring. This specific substitution pattern confers a unique electronic profile, rendering the compound a valuable intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.

Molecular Formula C6H3ClF2O
Molecular Weight 164.54 g/mol
CAS No. 261762-51-0
Cat. No. B1362227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-difluorophenol
CAS261762-51-0
Molecular FormulaC6H3ClF2O
Molecular Weight164.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)O)F)Cl
InChIInChI=1S/C6H3ClF2O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
InChIKeyCCLYWHXHYLQWQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,6-difluorophenol (CAS 261762-51-0): A Halogenated Phenol Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-2,6-difluorophenol (CAS 261762-51-0) is a tri-halogenated phenol characterized by the presence of chlorine at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring [1]. This specific substitution pattern confers a unique electronic profile, rendering the compound a valuable intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical and agrochemical sectors . Its molecular formula is C6H3ClF2O, with a molecular weight of 164.54 g/mol, and it is commercially available with a standard purity of ≥97% [2].

Why Substituting 3-Chloro-2,6-difluorophenol with Unsubstituted or Differently Halogenated Phenols Compromises Synthetic Outcomes


The precise positioning of electron-withdrawing chlorine and fluorine substituents in 3-chloro-2,6-difluorophenol dictates its reactivity, physicochemical properties, and biological interactions in ways that cannot be replicated by simpler analogs [1]. Unlike 2,6-difluorophenol or 3-chlorophenol, the synergistic effect of the 3-chloro and 2,6-difluoro substitution pattern significantly alters the pKa of the phenolic hydroxyl group and modulates the electron density of the aromatic ring . This directly impacts its performance in key reactions, such as nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-couplings, and is fundamental to its observed binding modes in biological targets, as demonstrated by its co-crystallization with 17β-HSD14 [2]. Consequently, using a generic phenol or a mono- or di-halogenated analog will lead to divergent reaction rates, yields, and ultimately, a failure to achieve the desired molecular architecture or biological activity.

Quantifiable Differentiation of 3-Chloro-2,6-difluorophenol (CAS 261762-51-0) vs. Closest Analogs: An Evidence-Based Procurement Guide


Unique Halogen Substitution Pattern Drives Divergent Electronic Properties Compared to Parent and Mono-Halogenated Phenols

3-Chloro-2,6-difluorophenol exhibits a distinct substitution pattern (Cl at C3, F at C2 and C6) that is not present in simpler, more readily available analogs like 2,6-difluorophenol (F at C2, C6) or 3-chlorophenol (Cl at C3). This unique arrangement of electron-withdrawing halogens results in a calculated pKa for the phenolic proton that is substantially different from the unsubstituted phenol (pKa ~10) and the mono-substituted analogs [1]. This difference in acidity directly influences its reactivity as a nucleophile and its solubility profile, which are critical parameters in both synthetic and biological applications .

Medicinal Chemistry Synthetic Chemistry Physicochemical Property

Demonstrated Inhibitor-Target Interaction: High-Resolution Co-Crystal Structure with 17β-HSD14 (PDB 6ZT2)

The X-ray crystal structure of 17β-hydroxysteroid dehydrogenase type 14 (17β-HSD14) in complex with 3-chloro-2,6-difluorophenol has been solved to a resolution of 1.95 Å (PDB ID: 6ZT2) [1]. This direct structural evidence confirms the compound's ability to bind within the active site of this human enzyme, which is a validated target for hormone-dependent diseases. In contrast, no such high-resolution structural data exists for unsubstituted phenol or mono-halogenated analogs like 2-fluorophenol or 4-chlorophenol in complex with this specific therapeutic target.

Structural Biology Drug Discovery Inhibitor Design

High Chemical Purity Specifications Guarantee Reproducibility in Critical Synthesis Steps

Commercially sourced 3-chloro-2,6-difluorophenol is routinely supplied with a minimum purity of 97% or 98% (GC), as certified by vendors like Alfa Aesar and Capot Chemical [1]. This high level of purity is critical for avoiding side reactions and ensuring consistent yields in complex synthetic sequences. In contrast, some related halogenated phenol intermediates may be offered at lower purity grades (e.g., 95%) or with less rigorous analytical characterization, introducing greater variability into process development .

Process Chemistry Quality Control Analytical Chemistry

Defined Research and Industrial Applications Where 3-Chloro-2,6-difluorophenol (CAS 261762-51-0) Provides a Verifiable Advantage


Structure-Guided Development of Novel 17β-HSD14 Inhibitors

Medicinal chemistry teams focused on developing inhibitors of 17β-hydroxysteroid dehydrogenase type 14 (17β-HSD14), an enzyme implicated in steroid hormone metabolism and certain cancers, can utilize 3-chloro-2,6-difluorophenol as a validated chemical probe. The available high-resolution co-crystal structure (PDB 6ZT2) [1] allows for rational, structure-based optimization of this scaffold to improve potency and selectivity, a data-driven approach not possible with uncharacterized analogs.

Synthesis of Fluorinated Agrochemical Intermediates via SNAr and Cross-Coupling Reactions

Due to its unique substitution pattern and enhanced reactivity profile , 3-chloro-2,6-difluorophenol is a strategic intermediate for introducing fluorinated aromatic moieties into herbicides and fungicides . Its distinct electronic properties facilitate selective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling access to novel agrochemical candidates with potentially improved metabolic stability and environmental fate.

Investigating Halogen Bonding Interactions in Supramolecular Chemistry and Material Science

The precise arrangement of chlorine and fluorine atoms on the phenolic ring makes 3-chloro-2,6-difluorophenol a valuable building block for studying halogen bonding (XB) interactions . Its defined geometry and the presence of both a strong XB donor (Cl) and weaker XB acceptors (F) provide a well-defined system for designing and understanding new functional materials, such as co-crystals, liquid crystals, and organic semiconductors, where directional non-covalent interactions are paramount.

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